molecular formula C13H11ClN4 B2792277 4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 885524-15-2

4-chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2792277
Key on ui cas rn: 885524-15-2
M. Wt: 258.71
InChI Key: IFYKTCBGIXRDLX-UHFFFAOYSA-N
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Patent
US08349847B2

Procedure details

650.0 g of Phosphorus (V) oxychloride (POCl3) was charged into a 2.0 L 4 necked round bottom flask connected to a mechanical stirrer, thermo meter socket, and condenser under nitrogen atmosphere. 60.0 g (0.25 mol) of 1-(3,5-Dimethyl-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidine-4-one (Compound No. 78) was charged. Reaction mass temperature was raised to reflux (105-108° C.). Maintained the mass temperature at reflux for 8-9 hour's. Reaction mass temperature was cooled to 25-30° C. and 600.0 ml of chloroform was charged. Maintained the mass temperature at 25-30° C. for 30-45 min. 2.0 kg's of crushed ice was charged into a 5.0 L 4 necked round bottom flask connect to a mechanical stirrer, thermo meter socket, and condenser. Reaction mass was added slowly at maintaining the mass temperature below 10° C. Maintained the mass temperature at 0-10° C. for 30-45 min. Mass temperature was raised to 25-30° C. 600.0 ml of Chloroform was charged. Maintained the mass temperature at 25-30° C. for 30-45 min and settled the mass for 20-30 min. Separated the bottom organic layer. Organic layer was dried with sodium sulphate upto obtaining the moisture content is not more than 0.20% w/v. 15.0 g of carbon was charged. Mass temperature was raised to 45-50° C. Maintained the mass temperature at 45-50° C. for 30-45 min. Carbon and sodium sulphate was filtered through hyflow bed and bed was washed with 300.0 ml of chloroform. Filtrate was collected into a flask. Chloroform was distilled completely under vacuum at mass temperature not crossing 60° C. Finally applied high vacuum to complete remove the traces of chloroform at mass temperature not crossing 60° C. Mass temperature was cooled to 25-30° C. and release the vacuum. 250.0 ml of isopropyl ether was charged. Maintained the mass temperature at 25-30° C. for 45-60 min. Solid was filtered and the solid was washed with 50.0 ml of isopropyl ether. Compound was dried under vacuum at 55-60° C. Dry weight of the compound: 56.0 g (yield 86.6%).
Quantity
650 g
Type
reactant
Reaction Step One
[Compound]
Name
4
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
4
Quantity
5 L
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O(Cl)[Cl:2].[P+5].[CH3:5][C:6]1[CH:7]=[C:8]([N:13]2[C:17]3[N:18]=[CH:19][NH:20][C:21](=O)[C:16]=3[CH:15]=[N:14]2)[CH:9]=[C:10]([CH3:12])[CH:11]=1>C(Cl)(Cl)Cl>[Cl:2][C:21]1[N:20]=[CH:19][N:18]=[C:17]2[N:13]([C:8]3[CH:7]=[C:6]([CH3:5])[CH:11]=[C:10]([CH3:12])[CH:9]=3)[N:14]=[CH:15][C:16]=12 |f:0.1|

Inputs

Step One
Name
Quantity
650 g
Type
reactant
Smiles
O(Cl)Cl.[P+5]
Name
4
Quantity
2 L
Type
reactant
Smiles
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)N1N=CC2=C1N=CNC2=O
Step Three
Name
4
Quantity
5 L
Type
reactant
Smiles
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
106.5 (± 1.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
connected to a mechanical stirrer
ADDITION
Type
ADDITION
Details
78) was charged
CUSTOM
Type
CUSTOM
Details
Reaction mass temperature
TEMPERATURE
Type
TEMPERATURE
Details
was raised
TEMPERATURE
Type
TEMPERATURE
Details
Maintained the mass temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8-9 hour's
Duration
8.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
Reaction mass temperature
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25-30° C.
TEMPERATURE
Type
TEMPERATURE
Details
Maintained the mass temperature at 25-30° C. for 30-45 min
Duration
37.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
connect to a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
Reaction mass
ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
at maintaining the mass temperature below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
Maintained the mass temperature at 0-10° C. for 30-45 min
Duration
37.5 (± 7.5) min
TEMPERATURE
Type
TEMPERATURE
Details
Mass temperature was raised to 25-30° C
TEMPERATURE
Type
TEMPERATURE
Details
Maintained the mass temperature at 25-30° C. for 30-45 min
Duration
37.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
for 20-30 min
Duration
25 (± 5) min
CUSTOM
Type
CUSTOM
Details
Separated the bottom organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layer was dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
upto obtaining the moisture content
ADDITION
Type
ADDITION
Details
15.0 g of carbon was charged
TEMPERATURE
Type
TEMPERATURE
Details
Mass temperature was raised to 45-50° C
TEMPERATURE
Type
TEMPERATURE
Details
Maintained the mass temperature at 45-50° C. for 30-45 min
Duration
37.5 (± 7.5) min
FILTRATION
Type
FILTRATION
Details
Carbon and sodium sulphate was filtered through hyflow bed and bed
WASH
Type
WASH
Details
was washed with 300.0 ml of chloroform
CUSTOM
Type
CUSTOM
Details
Filtrate was collected into a flask
DISTILLATION
Type
DISTILLATION
Details
Chloroform was distilled completely under vacuum at mass temperature not
CUSTOM
Type
CUSTOM
Details
crossing 60° C
CUSTOM
Type
CUSTOM
Details
Finally applied high vacuum to complete remove the traces of chloroform at mass temperature not
CUSTOM
Type
CUSTOM
Details
crossing 60° C
TEMPERATURE
Type
TEMPERATURE
Details
Mass temperature was cooled to 25-30° C.
ADDITION
Type
ADDITION
Details
250.0 ml of isopropyl ether was charged
TEMPERATURE
Type
TEMPERATURE
Details
Maintained the mass temperature at 25-30° C. for 45-60 min
Duration
52.5 (± 7.5) min
FILTRATION
Type
FILTRATION
Details
Solid was filtered
WASH
Type
WASH
Details
the solid was washed with 50.0 ml of isopropyl ether
CUSTOM
Type
CUSTOM
Details
Compound was dried under vacuum at 55-60° C
CUSTOM
Type
CUSTOM
Details
Dry weight of the compound

Outcomes

Product
Name
Type
Smiles
ClC1=C2C(=NC=N1)N(N=C2)C2=CC(=CC(=C2)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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